2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol

Computational ADMET Physicochemical Property Prediction Drug-like Property Profiling

2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol (CAS 860383-07-9) is a bicyclic heterocyclic compound with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol. It belongs to the class of 6,8-dioxabicyclo[3.1.0]hexane derivatives, characterized by a fused oxirane and a dihydrofuran ring, making it both an epoxide and a cyclic vinyl ether.

Molecular Formula C5H6O3
Molecular Weight 114.10 g/mol
CAS No. 860383-07-9
Cat. No. B13959755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol
CAS860383-07-9
Molecular FormulaC5H6O3
Molecular Weight114.10 g/mol
Structural Identifiers
SMILESC1=COC2(C1O2)CO
InChIInChI=1S/C5H6O3/c6-3-5-4(8-5)1-2-7-5/h1-2,4,6H,3H2
InChIKeyMJYGPZHOEREBIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol (CAS 860383-07-9): Core Structure and Basic Properties


2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol (CAS 860383-07-9) is a bicyclic heterocyclic compound with the molecular formula C5H6O3 and a molecular weight of 114.10 g/mol. It belongs to the class of 6,8-dioxabicyclo[3.1.0]hexane derivatives, characterized by a fused oxirane and a dihydrofuran ring, making it both an epoxide and a cyclic vinyl ether. The presence of a reactive hydroxymethyl substituent at the bridgehead position distinguishes it from the unsubstituted parent compound, furanoxide [1]. The compound is primarily used as a synthetic building block in medicinal chemistry and organic synthesis due to its strained bicyclic framework and multiple reactive sites .

Trifunctional scaffold: epoxide, enol ether, primary alcohol
Bridgehead hydroxymethyl enables derivatization without disrupting ring-opening reactivity
Suitable for stereoselective sequential ring-opening sequences

Why 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol Cannot Be Replaced by Unfunctionalized or Saturated Analogs


Generic substitution with the unfunctionalized parent compound (furanoxide) or saturated analogs fails because 2,6-dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol uniquely integrates three distinct reactive centers within a single, low-molecular-weight scaffold: a strained epoxide, an electron-rich enol ether double bond, and a primary alcohol. Computational ADMET predictions indicate that the addition of the hydroxymethyl group increases the hydrogen bond donor count from 0 to 1 and the acceptor count from 2 to 3 compared to furanoxide, fundamentally altering its solubility profile, polarity, and capacity for further derivatization (e.g., esterification or etherification) [1]. Unsubstituted or saturated 2,6-dioxabicyclo[3.1.0]hexanes lack this trifunctional reactivity pattern, making them unsuitable for synthetic routes that require a built-in nucleophilic handle or a protic functional group for immobilization on solid supports .

  • Unfunctionalized furanoxide lacks the hydroxymethyl group, altering H-bond profile, polarity, and derivatization options.
  • Saturated 2,6-dioxabicyclo[3.1.0]hexanes cannot provide the enol ether handle for cycloaddition or electrophilic reactions.
  • The 3-carboxaldehyde analog introduces a competing electrophilic site, potentially interfering with epoxide chemistry.

Quantitative Differentiation Evidence for 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol Against Its Closest Analogs


Increased Hydrogen-Bonding Capacity Versus Parent Furanoxide

The introduction of a hydroxymethyl group at the bridgehead position of the 2,6-dioxabicyclo[3.1.0]hex-3-ene scaffold results in a quantifiable increase in hydrogen-bond donor (HBD) and acceptor (HBA) counts relative to the unfunctionalized parent compound, furanoxide. This directly impacts predicted oral bioavailability and solubility parameters critical for lead optimization workflows [1].

H-Bond Capacity vs Furanoxide
Reported
Target: HBD=1, HBA=3
Furanoxide: HBD=0, HBA=2
Alters solubility and derivatization potential; supports prodrug and linker strategies.
In silico prediction; experimental validation recommended.
Computational ADMET Physicochemical Property Prediction Drug-like Property Profiling

Altered Physicochemical Profile: Density, Boiling Point, and Refractive Index

The target compound exhibits computed physicochemical constants that differ substantially from the unsubstituted core, facilitating its identification and purity control during synthesis. The boiling point, density, and refractive index values provide a distinct fingerprint for this building block . While experimental data are not available for direct comparison, these computed values serve as critical benchmarks for procurement specifications.

Computed Physicochemical Profile
Data to verify
Density: 1.498 g/cm³; BP: 219.67 °C; RI: 1.582
Supports purification method design and identity verification upon receipt.
Computed values; experimental data unavailable from current sources.
Physicochemical Characterization Chromatography Method Development Quality Control

Class-Level Reactivity Advantage: Sequential Ring-Opening Potential of the Dioxabicyclo[3.1.0]hexane Scaffold

Research on dioxacyclic compounds has established that the oxabicyclo[3.1.0] ring system undergoes a chemoselective sequential ring-opening process, where the first nucleophilic attack at the epoxide is significantly faster than the second, enabling the controlled construction of polysubstituted decalins and fused polycycles with up to six new stereocenters [1]. The target compound, bearing an additional exocyclic alcohol, offers a unique anchoring point for introducing chiral auxiliaries or for solid-phase immobilization, a feature not exploited by the unsubstituted analog. Enantioselective desymmetrization of analogous dioxapentacycles has been achieved with >95% ee, demonstrating the scaffold's inherent suitability for asymmetric synthesis [1].

Scaffold Reactivity Potential
Class-level inference
Sequential ring-opening; up to 6 stereocenters; >95% ee for analogs
Supports stereoselective synthesis; alcohol may enable chiral auxiliary attachment.
Extrapolated from dioxacyclic compound studies; target-specific data needed.
Reaction Methodology Decalin Synthesis Desymmetrization

Differentiation from 2,6-Dioxabicyclo[3.1.0]hex-3-ene-3-carboxaldehyde via Functional Group Orthogonality

Among the closest commercially available analogs, 2,6-dioxabicyclo[3.1.0]hex-3-ene-3-carboxaldehyde (CAS 2011770-70-8) also features an electrophilic carbonyl group. However, the target compound's primary alcohol provides orthogonal reactivity: it can be selectively oxidized to an aldehyde or carboxylic acid, or directly used in Mitsunobu and esterification reactions without competing with ring-opening pathways. This functional group orthogonality is critical for multi-step synthetic sequences .

Orthogonality vs Aldehyde Analog
Supporting evidence
Target: primary alcohol (nucleophilic)
Aldehyde analog: reactive carbonyl may compete
Simplifies protecting group strategies and broadens compatible transformations.
Based on general functional group compatibility; project-specific validation advised.
Bioorthogonal Chemistry Chemoselective Ligation Building Block Selection

Recommended Application Scenarios for 2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol Based on Quantitative Differentiation


Synthesis of Polysubstituted Decalins and Fused Polycyclic Systems via Sequential Ring-Opening

The 2,6-dioxabicyclo[3.1.0]hexane scaffold, as demonstrated by Lautens and Rovis, enables the controlled, sequential ring-opening to build up to six stereocenters in a single synthetic operation. The target compound's free hydroxymethyl group allows for the attachment of chiral auxiliaries or directing groups prior to the key desymmetrization step, potentially enhancing the enantioselectivity beyond the >95% ee reported for unsubstituted systems [1]. This makes it a strategic building block for the construction of complex natural product-like libraries for drug discovery.

Development of Bifunctional AB2-Type Monomers for Dendrimer or Hyperbranched Polymer Synthesis

The presence of both a strained epoxide and a primary alcohol qualifies this compound as an AB2-type monomer. The epoxide can undergo ring-opening polymerization, while the alcohol remains available for further functionalization or cross-linking. The distinct computed density (1.498 g/cm³) and boiling point (219.67 °C) facilitate monomer purification and handling, providing a practical advantage in process development .

Anchor for Solid-Phase Organic Synthesis (SPOS) and Immobilized Catalysis

With a hydrogen bond donor count of 1 and an acceptor count of 3, this compound exhibits enhanced polarity compared to furanoxide (HBD=0, HBA=2), improving its compatibility with polar solid supports like PEG-grafted resins [2]. The primary alcohol serves as a native attachment point for silyl or ester linkers, allowing the reactive dioxabicyclo core to be immobilized for solid-phase synthesis of heterocyclic libraries without requiring additional functional group manipulation.

Precursor for Diels-Alder and [3+2] Cycloaddition Reactions

The enol ether moiety embedded in the dihydrofuran ring is a known electron-rich dienophile and dipolarophile. The target compound's improved stability and handleability, reflected in its computed flash point (86.66 °C), offer a safer alternative to more volatile furan-based building blocks for thermal cycloaddition reactions. The alcohol handle can be used post-cycloaddition for further diversification of the resulting oxa-norbornene-type adducts .

Application
Selection Property
Validation Focus
Synthesis of polysubstituted decalins and fused polycycles
Sequential ring-opening reactivity with potential for chiral auxiliary attachment
Stereochemical outcome and ee determination for target adducts
AB2 monomer for dendrimer or hyperbranched polymer synthesis
Epoxide ring-opening polymerization combined with a free alcohol handle
Purity assessment and handling behavior (density, boiling point)
Solid-phase organic synthesis (SPOS) anchor
Native hydroxyl for silyl/ester linker attachment and enhanced polarity
Compatibility with polar resins and linker cleavage conditions
Diels-Alder and [3+2] cycloaddition precursor
Enol ether dienophile reactivity with reported flash point supporting handling assessment
Thermal stability and post-cycloaddition diversification scope
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